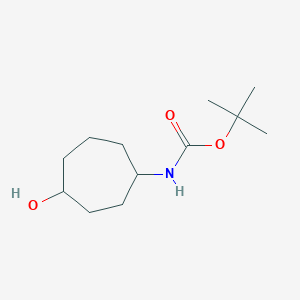
tert-butyl N-(4-hydroxycycloheptyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(4-hydroxycycloheptyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxycycloheptyl group, and a carbamate functional group
Méthodes De Préparation
The synthesis of tert-butyl N-(4-hydroxycycloheptyl)carbamate typically involves the reaction of 4-hydroxycycloheptanone with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, and the solvent used can be dichloromethane or tetrahydrofuran. The reaction is typically conducted at room temperature, and the product is purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
tert-Butyl N-(4-hydroxycycloheptyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents such as tosyl chloride (TsCl) in the presence of a base.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbamate group would yield an amine .
Applications De Recherche Scientifique
tert-Butyl N-(4-hydroxycycloheptyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme inhibition, particularly in the development of inhibitors for enzymes such as acetylcholinesterase.
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-hydroxycycloheptyl)carbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have various physiological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of neurotransmitter levels .
Comparaison Avec Des Composés Similaires
tert-Butyl N-(4-hydroxycycloheptyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: This compound has a similar structure but with a cyclohexyl group instead of a cycloheptyl group. The difference in ring size can affect the compound’s reactivity and properties.
tert-Butyl N-(4-hydroxyphenyl)carbamate: This compound has a phenyl group instead of a cycloheptyl group. .
The uniqueness of this compound lies in its specific ring structure and the presence of both hydroxy and carbamate functional groups, which provide a combination of reactivity and stability that can be advantageous in various applications.
Propriétés
Formule moléculaire |
C12H23NO3 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
tert-butyl N-(4-hydroxycycloheptyl)carbamate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-5-4-6-10(14)8-7-9/h9-10,14H,4-8H2,1-3H3,(H,13,15) |
Clé InChI |
RSADHHOHMOUXQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCC(CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate](/img/structure/B13458915.png)
![Tert-butyl 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13458921.png)
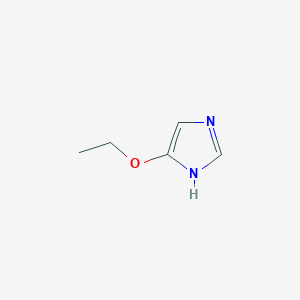
![Tert-butyl 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13458929.png)
![tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate](/img/structure/B13458933.png)
amine hydrochloride](/img/structure/B13458935.png)
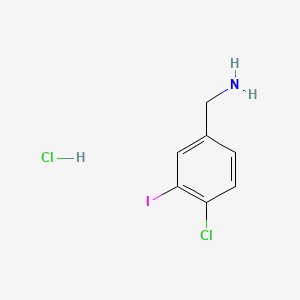
![[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458951.png)
![6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458956.png)
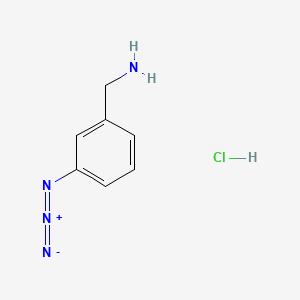
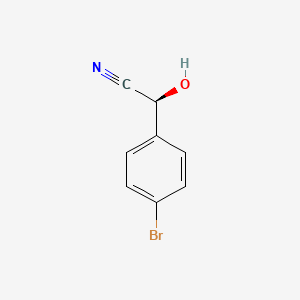
amine hydrochloride](/img/structure/B13458984.png)
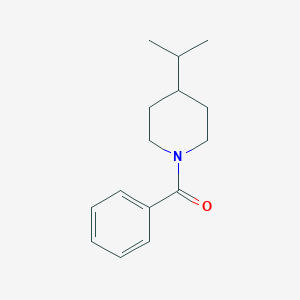
![3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B13458999.png)
